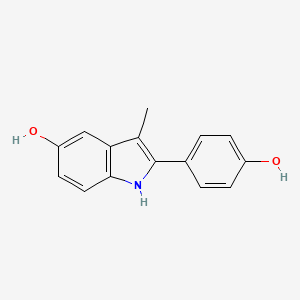

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

Description

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a multitude of biologically active molecules. nih.gov Its prevalence in nature and its versatile chemical properties have established it as a privileged scaffold in drug discovery and medicinal chemistry. nih.govpurkh.com The indole ring system is a key component in numerous natural products, including alkaloids and the essential amino acid tryptophan. nih.govimpactfactor.org Tryptophan itself is a precursor for vital biomolecules such as the neurotransmitter serotonin (B10506). nih.gov

The significance of the indole moiety stems from its ability to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. nih.govresearchgate.net This has led to the development of a vast library of synthetic indole derivatives with a broad spectrum of pharmacological activities. purkh.comresearchgate.net Over the past few decades, numerous indole-containing drugs have received FDA approval for treating a range of conditions, highlighting the therapeutic importance of this heterocyclic system. researchgate.net The chemical tractability of the indole core allows for extensive synthetic modification, enabling chemists to create novel compounds to explore chemical space and drive new discoveries in biology and medicine. nih.gov

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound Name | Biological Significance |

| Tryptophan | Essential amino acid, precursor to serotonin and other metabolites. nih.gov |

| Serotonin | Important neurotransmitter in the central nervous system. nih.gov |

| Indole-3-acetic acid | A major plant hormone (auxin). nih.govimpactfactor.org |

| Vinblastine | An anticancer agent used in chemotherapy. nih.gov |

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID). impactfactor.orgorientjchem.org |

Natural Occurrence and Classification of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol as a Plant-Derived Indole

2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is recognized as a natural estrogen found in the plant kingdom. biosynth.com While specific plant sources are not extensively detailed in broad literature, its classification as a phytoestrogen places it within a group of plant-derived compounds that can exert estrogen-like effects. Indole alkaloids, the class to which this compound belongs, are a diverse group of secondary metabolites found widely in nature, particularly in plants. nih.gov These compounds are biosynthetically derived from the amino acid tryptophan. nih.gov The structural complexity of indole alkaloids can range from simple substituted indoles to highly intricate fused-ring systems. nih.gov Simple indole alkaloids are characterized by an indole nucleus with various substitutions at different positions. nih.gov

Contextual Role of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol as a Core Structural Motif in Selective Estrogen Receptor Modulators (SERMs) Research

The most critical role of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in medicinal chemistry is as a foundational structural motif for the development of Selective Estrogen Receptor Modulators (SERMs). biosynth.compharmaffiliates.comchemicalbook.com SERMs are a class of compounds that bind to estrogen receptors but have different effects (agonist or antagonist) in different tissues. nih.gov This tissue-selective activity allows them to be used for treating a variety of conditions, including post-menopausal osteoporosis and hormone-dependent cancers. nih.gov

The compound 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol serves as the core binding domain for the third-generation SERM, bazedoxifene. nih.gov Bazedoxifene was specifically designed as an indole-based estrogen receptor ligand for the prevention and treatment of postmenopausal osteoporosis. nih.gov The structure of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol provides the necessary scaffold for interaction with the estrogen receptor. biosynth.compharmaffiliates.comchemicalbook.com Its utility is primarily as a key intermediate or reagent in the synthesis of more complex SERMs like bazedoxifene, where the indole core is further functionalized to optimize its biological activity and pharmacokinetic profile. biosynth.comnih.gov

Table 2: Chemical Properties of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol

| Property | Value |

| CAS Number | 91444-54-1 pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C15H13NO2 pharmaffiliates.comchemicalbook.com |

| Molecular Weight | 239.27 g/mol pharmaffiliates.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDYZLJXRSMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Hydroxyphenyl 3 Methyl 1h Indol 5 Ol

Established Synthetic Routes for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol

The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol can be approached through various established methods for indole (B1671886) ring formation. These routes often involve the construction of the core indole structure with the desired substituents already in place or introduced at a later stage.

Preparation as an Intermediate in Complex Molecule Synthesis

The compound 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol serves as a crucial intermediate in the synthesis of more complex molecules, particularly those designed as functionalizable ligands for biological targets like the estrogen receptor. chemicalbook.compharmaffiliates.com Its synthesis is often a key step in the assembly of larger molecular architectures. For instance, it is used as a reagent in the creation of tethered indoles, which are designed to interact with specific binding sites on proteins. chemicalbook.compharmaffiliates.com The synthesis of such complex derivatives underscores the importance of having efficient and reliable methods to produce the core 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol structure.

One of the most common and versatile methods for synthesizing 2-aryl-3-methylindoles is the Fischer indole synthesis. youtube.comorientjchem.org This reaction typically involves the condensation of a phenylhydrazine (B124118) with a ketone, in this case, 1-(4-hydroxyphenyl)propan-1-one, followed by cyclization under acidic conditions. orientjchem.org Modifications of the Fischer indole synthesis, such as the use of different catalysts like zinc chloride or boron trifluoride etherate, have been developed to improve yields and accommodate various functional groups. youtube.comorientjchem.org

Synthetic Approaches for the 3-Methyl-5-hydroxyindole Moiety

The 3-methyl-5-hydroxyindole moiety is a key structural component of the target molecule. Several synthetic strategies focus on the construction of this specific fragment. The Nenitzescu reaction provides a pathway to 5-hydroxyindoles by reacting a benzoquinone with an enamine. researchgate.net For instance, 1-cyclopropyl-3-ethoxycarbonyl-5-hydroxy-2-methyl indole can be prepared via the Nenitzescu reaction of p-benzoquinone and 3-ethyl(cyclopropylamino)butanate. researchgate.net

Another classical approach is the Fischer indole synthesis, which can be adapted to produce 3-methylindoles. chemicalbook.com This method involves the reaction of a phenylhydrazine with propionaldehyde (B47417) to form a phenylhydrazone, which is then cyclized using an acid catalyst like zinc chloride or sulfuric acid. chemicalbook.com The starting materials can be appropriately substituted to yield the desired 5-hydroxy derivative.

Strategies for Chemical Modification and Analogue Synthesis of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol Derivatives

The structural versatility of the indole scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR) and develop new ligands with improved properties. mdpi.comresearchgate.net

Functionalization of the Indole Core for Ligand Development

The indole core of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol offers several positions for functionalization to develop novel ligands. The nitrogen atom of the indole ring (N1), the C3 methyl group, and the aromatic rings are all amenable to chemical modification. nih.govlimef.com

The development of indole-based compounds as HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41 provides an example of how the indole core can be functionalized. nih.gov In these studies, bis-indole compounds were synthesized and their activity was found to be dependent on the nature and position of substituents on the indole rings. nih.gov Similarly, indole derivatives have been explored as cannabinoid receptor ligands, where modifications to the indole core significantly impact binding affinity and in vivo activity. limef.com

The synthesis of highly functionalized indole derivatives can be achieved through various modern synthetic methods, including metal-catalyzed cross-coupling reactions and C-H functionalization. digitellinc.comresearchgate.net These techniques allow for the precise introduction of a wide range of functional groups onto the indole scaffold, enabling the generation of diverse libraries of compounds for biological screening.

Derivatization for Structure-Activity Relationship Investigations

Systematic derivatization of the 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold is essential for understanding the structural requirements for biological activity. nih.govfrontiersin.org Structure-activity relationship (SAR) studies involve synthesizing a series of analogues with modifications at specific positions and evaluating their biological effects. nih.gov

For example, in the development of anti-Candida albicans agents, a series of indole derivatives were synthesized and their antifungal activities were evaluated to establish SAR. nih.gov These studies can reveal which functional groups are critical for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profiles. The electron-rich nature of the indole ring makes it a good candidate for coordination with metal ions, leading to the development of metal complexes with potential medicinal applications. nih.gov

The table below summarizes some examples of derivatization strategies for indole-based compounds and their impact on biological activity.

| Scaffold | Modification | Biological Target/Activity | Key SAR Findings |

| Indole | Substitution at various positions | Anti-Candida albicans | The presence and nature of substituents on the indole ring significantly influence antifungal activity. nih.gov |

| Indole Diketopiperazines | Variation of the diketopiperazine ring and indole substituents | Antimicrobial | The indole diketopiperazine skeleton is crucial for activity, and specific substitutions can enhance potency. frontiersin.org |

| Bis-indole | Isomeric forms, benzyl (B1604629) ring substituents | HIV-1 gp41 | Shape, contact surface area, and amphipathicity are key determinants of inhibitory activity. nih.gov |

| Indole | Replacement of morpholinoethyl group with carbon chains | Cannabinoid Receptors | The length of the carbon chain at the N1 position is critical for receptor affinity and in vivo potency. limef.com |

Chemo-selectivity and Regioselectivity in Indole Functionalization relevant to 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol Synthesis

Achieving chemo- and regioselectivity is a major challenge in the functionalization of indole derivatives due to the presence of multiple reactive sites. The indole ring is susceptible to electrophilic attack, with the C3 position being the most nucleophilic, followed by the N1 and C2 positions. nih.gov

In the context of synthesizing and modifying 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, controlling the regioselectivity of reactions is crucial. For instance, during electrophilic substitution reactions, the substituent will preferentially add to the C3 position unless it is already substituted. In the case of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, the C3 position is occupied by a methyl group, which directs further electrophilic substitution to other positions on the indole nucleus, primarily C4 and C6.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have provided powerful tools to control the regioselectivity of indole functionalization. researchgate.net By choosing the appropriate catalyst and directing group, it is possible to selectively functionalize specific C-H bonds on the indole ring, including those that are typically less reactive. For example, cobalt-catalyzed C-H functionalization of O-acyl oximes has been shown to proceed with high para-selectivity due to steric factors. researchgate.net

Furthermore, the regioselectivity of cyclization reactions involving substituted indoles can be influenced by the reaction conditions and the nature of the catalyst. For example, the intramolecular Friedel-Crafts acylation of 4-substituted indoles can proceed with high regioselectivity at the C5 position, overriding the higher nucleophilicity of the C3 position. nih.govbeilstein-journals.org Similarly, the choice of a rhodium or palladium catalyst can switch the regioselectivity of C-H insertion reactions of indolyl diazo compounds. nih.gov These examples highlight the importance of carefully selecting reaction conditions to achieve the desired regiochemical outcome in the synthesis of complex indole derivatives.

Molecular Interactions and Mechanistic Biochemical Studies of 2 4 Hydroxyphenyl 3 Methyl 1h Indol 5 Ol

Investigation of Estrogen Receptor Binding Mechanisms

The biological activity of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is intrinsically linked to its ability to interact with estrogen receptors. These interactions are fundamental to its mechanism of action at the cellular level. The compound is utilized as a reagent in the synthesis of functionalizable ligands for the estrogen receptor. pharmaffiliates.comchemicalbook.com

Research indicates that 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, a natural estrogen found in some plants, binds to estrogen receptors. biosynth.com This binding is a critical first step in its ability to influence estrogen-mediated signaling pathways. By occupying the ligand-binding domain of ERα and ERβ, the compound can prevent the natural ligand, estradiol (B170435), from binding and initiating the cascade of events that leads to gene transcription. biosynth.com While both estradiol and certain antiestrogens like 4-hydroxytamoxifen (B85900) can bind to the receptor, their mechanisms and the resulting conformational changes in the receptor can differ significantly, leading to varied biological outcomes. nih.gov The interaction of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol with these receptors is thought to be the primary reason for its observed inhibitory effects on estrogen production in human liver cells. biosynth.com

Table 1: Summary of Estrogen Receptor Interaction

| Property | Finding | Source |

| Receptor Binding | Binds to estrogen receptors (ER). | biosynth.com |

| Binding Outcome | Prevents the binding of the natural ligand, estradiol. | biosynth.com |

| Functional Relevance | Used to synthesize functional ligands for estrogen receptors. | pharmaffiliates.comchemicalbook.com |

Enzymatic Biotransformation and Metabolic Pathway Research

The metabolism of xenobiotics like 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is a critical area of study to understand their biological fate and potential for generating reactive species. In vitro systems, particularly those derived from the liver, are essential tools for this research.

Human liver microsomes are subcellular fractions that are enriched with a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. bioivt.com These preparations are widely used in preclinical studies to investigate the metabolic pathways of new chemical entities. bioivt.comnih.gov The biotransformation of indole-containing structures in liver microsomes is known to involve enzymatic reactions such as hydroxylation. nih.gov For instance, the parent compound indole (B1671886) is metabolized to 3-hydroxyindole (indoxyl) in both rat and human liver microsomes, a reaction catalyzed predominantly by the CYP2E1 isozyme. nih.gov Given the structure of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, it is hypothesized that its bioactivation in cellular systems like human liver microsomes would proceed through similar oxidative pathways, catalyzed by CYP enzymes, leading to the formation of more polar metabolites.

The metabolic activation of compounds containing phenol (B47542) and indole moieties can lead to the formation of highly reactive, electrophilic intermediates. Drug toxicity is often attributed to such metabolites, which can covalently bind to cellular macromolecules. nih.gov

Quinoneimine: The 4-hydroxyphenyl group of the molecule is structurally analogous to acetaminophen, which is known to be oxidized by CYP enzymes to a reactive N-acetyl-p-benzoquinone imine (NAPQI). Similarly, it is plausible that 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is oxidized at its hydroxyphenyl ring to form a corresponding electrophilic quinone or quinoneimine intermediate.

3-Methyleneindolenine (B1207975): The 3-methylindole (B30407) (skatole) core of the molecule presents another site for metabolic activation. Oxidation of the 3-methyl group can lead to the formation of a reactive 3-methyleneindolenine intermediate. This type of electrophile is known to be a potent alkylating agent.

These reactive species are often transient and difficult to detect directly due to their high reactivity.

To detect and identify transient, reactive metabolites, toxicological studies often employ trapping agents. nih.gov Glutathione (B108866) (GSH), a tripeptide present in high concentrations in the liver, is the most common endogenous trapping agent. nih.gov Its nucleophilic thiol group readily reacts with electrophiles, such as quinoneimines and other reactive intermediates, to form stable, water-soluble GSH conjugates. nih.govnih.gov

The formation of these conjugates serves as a detoxification pathway, but their identification also provides definitive evidence for the formation of a reactive precursor. nih.gov In a research setting, incubations of the parent compound in human liver microsomes are performed in the presence of GSH. The resulting stable adducts can then be isolated and characterized using analytical techniques like liquid chromatography-mass spectrometry (LC-MS), confirming the bioactivation pathway and the structure of the initial reactive metabolite. nih.gov

Table 2: Proposed Metabolic Bioactivation and Trapping of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol

| Step | Process | Proposed Intermediate/Product | Rationale / Method | Source |

| 1. Bioactivation | Enzymatic oxidation via Cytochrome P450 in liver microsomes. | Electrophilic Intermediates (Quinoneimine, 3-Methyleneindolenine) | Based on known metabolism of phenol and indole structures. | bioivt.comnih.gov |

| 2. Trapping | Nucleophilic attack by glutathione (GSH). | Stable GSH-conjugates | GSH is a standard trapping agent for reactive electrophiles. | nih.gov |

| 3. Characterization | Analysis of stable conjugates. | Identified structure of the GSH-conjugate. | Provides indirect evidence of the transient reactive metabolite's formation. | nih.gov |

Exploration of Molecular Targets and Downstream Signaling Pathways

The indole scaffold is a versatile structure found in many biologically active compounds, enabling interactions with a wide array of molecular targets and the modulation of various downstream signaling pathways. biosynth.com While specific research on the direct molecular targets of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is limited, the broader class of indole derivatives has been extensively studied, providing insights into its potential mechanisms of action.

Modulation of Cellular Processes by Indole Scaffold (e.g., apoptosis, autophagy)

The indole nucleus is a core component of many compounds that regulate critical cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular recycling mechanism). biosynth.com For instance, derivatives of indole-3-carbinol, a compound found in cruciferous vegetables, and its dimer, 3,3′-diindolylmethane, are known to induce apoptosis in cancer cells. biosynth.com Some synthetic indole derivatives have been shown to trigger apoptosis through the depolarization of the mitochondrial membrane and the enhancement of intracellular reactive oxygen species (ROS). biosynth.com

Autophagy is another cellular process that can be modulated by indole-containing compounds. biosynth.com In some contexts, the induction of autophagy can promote cell survival, while in others, it can lead to cell death. biosynth.com The interplay between apoptosis and autophagy is complex and can be influenced by the specific chemical structure of the indole derivative and the cellular context. researchgate.net While these studies highlight the potential of the indole scaffold to influence apoptosis and autophagy, direct experimental evidence for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol in these processes is not extensively documented in the current scientific literature.

Potential for Enzyme Inhibition (e.g., DNA topoisomerase, HDAC, tubulin polymerization)

The structural features of the indole ring system make it a suitable candidate for interacting with the active sites of various enzymes, leading to their inhibition.

DNA Topoisomerase: DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Certain indole derivatives have been investigated as potential DNA topoisomerase inhibitors. nih.gov These enzymes play a crucial role in DNA replication, transcription, and repair, and their inhibition can lead to cell cycle arrest and apoptosis.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. nih.gov The indole moiety has been incorporated into the design of HDAC inhibitors. nih.gov

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov A significant number of indole derivatives have been developed as inhibitors of tubulin polymerization. nih.govmdpi.com These compounds often bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. nih.govmdpi.com

Interactions with Inflammatory Pathways (e.g., NF-κB, COX-2)

Inflammatory pathways play a crucial role in various physiological and pathological processes. The indole scaffold has been explored for its potential to modulate these pathways.

NF-κB (Nuclear Factor-kappa B): NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The modulation of the NF-κB signaling pathway is a significant area of research for anti-inflammatory drug discovery.

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. matrix-fine-chemicals.com Inhibition of COX-2 is a major strategy for treating inflammation. matrix-fine-chemicals.com Several indole-containing compounds have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov

Direct evidence of the interaction of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol with the NF-κB or COX-2 pathways has not been specifically reported.

Mechanisms of Biological Activity in In Vitro Models (non-human, non-clinical focus)

The primary documented biological activity of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol in in vitro models stems from its role as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs), such as bazedoxifene. biosynth.comnih.gov It is also a known N-dealkylated metabolite of bazedoxifene. nih.gov

Studies using human liver microsomes have shown that 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol can be bioactivated by cytochrome P450 enzymes into an electrophilic intermediate. nih.gov This reactive species can be trapped by glutathione, indicating its potential to interact with cellular nucleophiles. nih.gov

Furthermore, research has demonstrated that 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol possesses antiestrogenic activity. biosynth.com In in vitro studies using MCF-7 human breast cancer cells, which are estrogen receptor-positive, this compound was found to inhibit the uptake of estradiol. biosynth.com This suggests that it may act as a competitive inhibitor at the estrogen receptor, a mechanism central to the action of many SERMs used in breast cancer therapy. biosynth.com

Table 1: Summary of Investigated Biological Activities of the Indole Scaffold

| Cellular Process/Target | General Findings for Indole Derivatives | Specific Findings for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol |

| Apoptosis | Induction through various mechanisms including mitochondrial depolarization and ROS generation. biosynth.com | No direct studies reported. |

| Autophagy | Modulation of autophagy, which can lead to either cell survival or death. biosynth.com | No direct studies reported. |

| DNA Topoisomerase | Investigated as potential inhibitors. nih.gov | No direct studies reported. |

| HDAC Inhibition | The indole moiety is a component of some HDAC inhibitors. nih.gov | No direct studies reported. |

| Tubulin Polymerization | Numerous indole derivatives act as inhibitors, often targeting the colchicine-binding site. nih.govmdpi.com | No direct studies reported. |

| NF-κB Pathway | A target for anti-inflammatory indole compounds. | No direct studies reported. |

| COX-2 Inhibition | Several indole-containing compounds show inhibitory activity. nih.gov | No direct studies reported. |

| Estrogen Receptor | Acts as an antiestrogen (B12405530) by inhibiting estradiol uptake in MCF-7 cells. biosynth.com | Key intermediate in SERM synthesis and a metabolite of bazedoxifene. biosynth.comnih.gov Bioactivated by cytochrome P450. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 4 Hydroxyphenyl 3 Methyl 1h Indol 5 Ol and Its Analogues

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the indole ring of 2-phenylindole (B188600) derivatives significantly modulates their biological efficacy, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.gov The nature, position, and size of the substituents influence the molecule's electronic properties, lipophilicity, and steric interactions with the target protein.

Research on various 2-phenylindole analogues has shown that even minor modifications to the indole nucleus can lead to substantial changes in activity. For instance, in a study of nitric oxide synthase and NFκB inhibitors, the introduction of a nitro group (NO₂) at the 5-position of the indole ring (compound 10ba ) resulted in good inhibitory activity (IC₅₀ = 11.8 μM). nih.gov Its reduced amino (NH₂) counterpart (10ha ) also showed significant activity (IC₅₀ = 21.1 μM), whereas other substituents like Cl, CN, Br, and Me at the same position were only marginally active. nih.gov This highlights the importance of electronic and hydrogen-bonding properties of the substituent at the C-5 position.

Furthermore, modifications at the N-1 position of the indole ring are generally detrimental to activity. N-alkylation or the introduction of a bulky N-Boc protecting group in 2-phenylindole derivatives led to a loss of NFκB inhibitory activity. nih.gov However, an N-hydroxyl group was shown to be important for activity in one series of compounds. nih.gov In another study aimed at developing GPR40 agonists, N-methylation of indole propanoic acid derivatives resulted in a near-complete loss of activity, suggesting the indole N-H group is critical for receptor binding, likely through hydrogen bond formation with the target protein. nih.gov

The following table summarizes the influence of various substituents on the indole ring on the biological activity of 2-phenylindole analogues.

| Parent Scaffold | Position of Substitution | Substituent | Biological Activity | Finding | Reference |

| 2-Phenylindole | 5-position | -NO₂ | Nitric Oxide Synthase Inhibition | Potent activity (IC₅₀ = 11.8 μM) | nih.gov |

| 2-Phenylindole | 5-position | -NH₂ | Nitric Oxide Synthase Inhibition | Good activity (IC₅₀ = 21.1 μM) | nih.gov |

| 2-Phenylindole | 5-position | -Cl, -CN, -Br, -Me | Nitric Oxide Synthase Inhibition | Marginally active | nih.gov |

| 2-Phenylindole | N-1 position | Alkyl or Boc groups | NFκB Inhibition | Inactive at 50 μM, suggesting a free N-H is preferred. | nih.gov |

| 3-(2-Aryl-1H-indol-5-yl) propanoic acid | N-1 position | -CH₃ | GPR40 Agonism | Lost activity (EC₅₀ > 10 μM), indicating the N-H is crucial for binding. | nih.gov |

| N-Phenylindole | 3-position | Acetyl vs. Ester | Antitubercular Activity | Acetyl group substitution slightly increased activity compared to the ester group. | mdpi.com |

Role of the Hydroxyphenyl Moiety in Ligand-Target Interactions

The 4-hydroxyphenyl (phenol) moiety at the C-2 position is a critical determinant of biological activity for many 2-phenylindole derivatives. This group can act as both a hydrogen bond donor and acceptor, enabling specific and strong interactions within the binding pocket of a biological target. nih.govunina.it The hydroxyl group's ability to form hydrogen bonds often contributes significantly to the binding affinity and specificity of the ligand-receptor complex. unina.it

In studies on antitubercular N-phenylindole derivatives, a hydroxyl group on the 2-phenyl ring was found to be crucial. mdpi.com Crystallography studies revealed that this phenol (B47542) group was exposed to the solvent in the Pks13-TE crystal structure. mdpi.com Replacing the hydroxyl group with a methoxy (B1213986) group generally led to a decrease in antitubercular activity. For example, compound 18 (with a -OH group) had a MIC of 2 µg/mL, while its methoxy equivalent 17 had a MIC of 4 µg/mL. mdpi.com This suggests that the hydrogen-bonding capability of the hydroxyl group is more important for activity than the steric bulk or lipophilicity of a methoxy group in this context.

Similarly, in the design of ligands for the estrogen-related receptor γ (ERRγ), the presence and position of hydroxyl groups on a phenyl-based ligand were shown to have a significant effect on binding energy. nih.gov Hydrophilic interactions, primarily hydrogen bonds between the ligand's hydroxyl groups and amino acid residues like Glu275, Arg316, and Asn346, were key to stabilizing the complex. nih.gov The removal of these hydroxyl groups leads to a dominance of weaker hydrophobic interactions and can result in the displacement of the ligand from the binding domain. nih.gov Phenol derivatives have been widely studied for their bioactivities, and structure-activity relationship studies consistently play a crucial role in optimizing their therapeutic potential by fine-tuning these interactions. researchgate.net

The table below illustrates the importance of the hydroxyphenyl moiety by comparing the activity of hydroxylated compounds with their non-hydroxylated or methoxylated analogues.

| Scaffold | Substituent on 2-Phenyl Ring | Biological Activity | Observation | Reference |

| N-phenyl-3-(aminomethyl)-1H-indole-5-carboxamide | 4'-OH (18 ) | Antitubercular (Mtb) | High potency (MIC = 2 µg/mL). | mdpi.com |

| N-phenyl-3-(aminomethyl)-1H-indole-5-carboxamide | 4'-OCH₃ (17 ) | Antitubercular (Mtb) | Reduced potency (MIC = 4 µg/mL). | mdpi.com |

| N-(4-chlorophenyl)-2-(4-hydroxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxamide | 4'-OH (24 ) | Antitubercular (Mtb) | Potent (MIC = 4 µg/mL). | mdpi.com |

| N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxamide | 4'-OCH₃ (22 ) | Antitubercular (Mtb) | Reduced potency (MIC = 16 µg/mL). | mdpi.com |

| Bisphenol A Ligand | 4,4'-dihydroxy | ERRγ Receptor Binding | Favorable binding energy due to strong hydrogen bonding. | nih.gov |

| Diphenylpropane (BPA-D) | No hydroxyl groups | ERRγ Receptor Binding | No binding affinity was determined; weak hydrophobic interactions dominate. | nih.gov |

Impact of the 3-Methyl Group on Molecular Recognition and Metabolism

The 3-methyl group, while small, can have a profound impact on the pharmacological profile of an indole derivative by influencing both molecular recognition and metabolic stability. nih.govnih.gov In terms of molecular recognition, the methyl group can provide beneficial steric interactions, fitting into a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity and selectivity. Conversely, it can also cause detrimental steric clashes if the binding site cannot accommodate it.

The metabolism of the 3-methylindole (B30407) (also known as skatole) core has been studied in human liver microsomes. nih.gov This research shows that the methyl group is a site of metabolic activity. The metabolism of 3-methylindole (3MI) is complex, leading to multiple oxidized metabolites. nih.gov Key metabolic transformations include the formation of 3-methyloxindole (B30408) and 3-hydroxy-3-methylindolenine. nih.gov Further oxidation can occur on the phenyl ring of the indole nucleus, leading to metabolites such as 5-hydroxy-3-methylindole (B177197) and 6-hydroxy-3-methylindole. nih.gov

A significant bioactivation pathway involves the formation of a reactive intermediate, 3-methyleneindolenine (B1207975), through hydrogen abstraction from the methyl group. nih.gov This electrophilic intermediate can be trapped by glutathione (B108866) (GSH), forming adducts such as 3-(glutathione-S-yl-methyl)-indole. nih.gov This metabolic activation is linked to the pneumotoxicity observed with 3-methylindole in some species, as the reactive intermediates can covalently bind to cellular macromolecules. nih.gov Therefore, while the 3-methyl group can be crucial for activity, its metabolic fate is a critical consideration in drug design.

| Metabolite of 3-Methylindole | Metabolic Transformation | Significance | Reference |

| 3-Methyloxindole | Oxidation of the indole ring | Major oxidized metabolite. | nih.gov |

| 3-Hydroxy-3-methylindolenine | Oxidation of the indole ring | Identified metabolite. | nih.gov |

| 5-Hydroxy-3-methylindole | Hydroxylation of the phenyl ring | A phenolic metabolite. | nih.gov |

| 6-Hydroxy-3-methylindole | Hydroxylation of the phenyl ring | A phenolic metabolite. | nih.gov |

| 3-(Glutathione-S-yl-methyl)-indole | Dehydrogenation and GSH conjugation | Adduct formed from a reactive intermediate, indicating bioactivation. | nih.gov |

| 2-(Glutathione-S-yl)-3-methylindole | Epoxidation and GSH conjugation | Adduct derived from a 2,3-epoxide intermediate. | nih.gov |

Conformational Flexibility and Rigidity in Indole Derivatives affecting SAR

SAR studies on HIV-1 fusion inhibitors based on indole scaffolds have demonstrated the importance of molecular shape. nih.gov When the linkage between two indole rings in a bisindole scaffold was varied (e.g., 6-6', 5-6', 5-5'), significant differences in activity were observed. The 6-6' linked isomer, which could adopt a more compact shape, was the most active, suggesting it conformed better to the target's hydrophobic pocket. nih.gov The 5-5' isomer, which adopted a more extended conformation, was the least active. nih.gov

Introducing structural rigidity can be a powerful strategy to lock a molecule into its bioactive conformation, which can enhance potency and reduce the entropic penalty upon binding. This has been observed in studies of indole alkaloids, where reducing the flexibility of a side chain (specifically the Δ19 double bond) led to a decrease in cytotoxicity, implying that a certain level of structural rigidity was required for the compound's effect. mdpi.com In another example, utilizing an indole propanoic acid moiety as a more rigid bioisostere for a flexible linker in GPR40 agonists proved to be a successful design strategy. nih.gov The rigidity of the indole linker was expected to orient the key interacting groups appropriately for receptor binding. nih.gov Therefore, the balance between flexibility, which allows the molecule to adapt to the binding site, and rigidity, which pre-organizes it for optimal interaction, is a central theme in the SAR of indole derivatives.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target. For 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, docking simulations could elucidate its potential interactions with various biological targets, including estrogen receptors, given its role as a precursor to Bazedoxifene. innospk.com

Studies on similar indole (B1671886) derivatives have successfully employed molecular docking to understand their binding mechanisms. For instance, docking simulations of novel benzimidazole analogues have shown interactions with the catalytic site of acetylcholinesterase (AChE), mimicking the binding of known inhibitors. nih.gov Similarly, docking studies of other heterocyclic compounds have been used to predict their binding affinities and inhibition constants against targets like monoamine oxidase isoforms.

A hypothetical molecular docking study of 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol with an estrogen receptor might yield data such as binding energies and key interacting residues, as illustrated in the table below for demonstrative purposes.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Estrogen Receptor Alpha | -8.5 | Glu353, Arg394, His524 | 3 |

| Estrogen Receptor Beta | -9.2 | Glu305, Arg346, His475 | 4 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide insights into molecular structure, stability, and reactivity. For 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, DFT calculations could be used to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and electronic transitions.

Research on other complex organic molecules has demonstrated the utility of DFT in elucidating electronic behavior and reactivity. researchgate.net Such studies often calculate various electronic properties to understand the molecule's stability and potential for interaction.

The following table illustrates the types of electronic properties that could be determined for 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol through quantum chemical calculations.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.9 eV |

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into its flexibility and conformational landscape. For 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, these simulations could reveal its most stable conformations and how it behaves in a biological environment, such as in the presence of a solvent or a receptor.

MD simulations have been effectively used to study the stability of ligand-protein complexes for other indole derivatives, providing information on root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of interactions over time.

A hypothetical analysis of the conformational preferences of 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol might reveal the relative energies of different conformers, as shown in the table below.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.0 | 65 |

| 2 | -60° | 1.2 | 25 |

| 3 | 60° | 1.8 | 10 |

This table is for illustrative purposes and does not represent actual experimental data.

Predictive Modeling of Biological Activity and Metabolic Fate

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) models, can forecast the biological activity and metabolic fate of a compound based on its chemical structure. nih.govnih.gov For 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol, such models could predict its potential therapeutic activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Web-based tools and computational platforms are available to predict these properties for chemical structures. nih.gov These predictions are valuable in the early stages of drug development to identify promising candidates and potential liabilities.

The table below provides an example of predicted ADME properties for 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol that could be generated using such predictive models.

| ADME Property | Predicted Value/Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Lipinski's Rule of Five | 0 violations |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Analytical Methodologies for Research on 2 4 Hydroxyphenyl 3 Methyl 1h Indol 5 Ol

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental for verifying the chemical identity and structure of newly synthesized compounds like 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, both ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of its constituent atoms.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. This includes signals for the aromatic protons on both the indole (B1671886) and phenyl rings, a characteristic signal for the indole N-H proton, a singlet for the methyl group (CH₃), and signals for the two hydroxyl (-OH) protons. rsc.orgmdpi.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the aromatic carbons and the methyl carbon. rsc.orgmdpi.com

The precise chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, allowing for a complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol

| Spectrum | Functional Group | Expected Chemical Shift (δ) in ppm | Characteristics |

|---|---|---|---|

| ¹H NMR | Indole N-H | ~10.5 - 11.5 | Broad singlet |

| Aromatic C-H | ~6.5 - 7.8 | Multiple signals (multiplets, doublets) | |

| Hydroxyl O-H | Variable, ~4.5 - 8.0 | Broad singlets, position dependent on solvent and concentration | |

| Methyl C-H | ~2.1 - 2.5 | Singlet | |

| ¹³C NMR | Aromatic C | ~110 - 155 | Multiple signals |

| Indole C (non-aromatic) | ~100 - 140 | Signals for C2 and C3 | |

| Methyl C | ~9 - 15 | Single signal |

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol would display characteristic absorption bands confirming its key structural features. mdpi.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | ~3200 - 3600 (broad) |

| N-H (indole) | Stretching | ~3300 - 3500 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (methyl) | Stretching | ~2850 - 2960 |

| C=C (aromatic ring) | Stretching | ~1450 - 1600 |

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (molecular formula C₁₅H₁₃NO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. lgcstandards.comchemicalbook.com The compound has a monoisotopic mass of 239.0946 Da and an average molecular weight of 239.27 g/mol . lgcstandards.com In a typical analysis, the molecular ion peak would be observed at an m/z value corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. govinfo.govorientjchem.org

Chromatographic Methods for Purity and Separation (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of non-volatile compounds like 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. Purity analysis of commercial reference standards for this compound is typically performed using HPLC, with standards often achieving a purity of greater than 95%. lgcstandards.comlgcstandards.com A typical reversed-phase HPLC method would involve:

Stationary Phase: A C18 column, which is effective for separating moderately polar compounds.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Detection: A UV detector set to a wavelength where the compound exhibits maximum absorbance.

The compound's retention time under specific conditions is a key identifier, while the area of its peak relative to the total area of all peaks determines its purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. phcog.com This hybrid technique is invaluable for both identifying and quantifying the compound in complex mixtures. nih.govub.edu The process involves:

Separation: The compound is first separated from other components in a sample using an LC system, often an ultra-performance liquid chromatography (UPLC) system for higher resolution and speed. phcog.com

Ionization: The eluent from the LC column is directed into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized molecules are then analyzed. In MS/MS, a specific parent ion (e.g., the [M+H]⁺ ion of the target compound) is selected, fragmented, and the resulting daughter ions are detected. This provides a unique fragmentation pattern that serves as a structural fingerprint, offering extremely high selectivity and confidence in identification.

Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding how 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol interacts with biological macromolecules is crucial, particularly as it is known to be a reagent in the synthesis of functionalizable ligands for the estrogen receptor. chemicalbook.compharmaffiliates.com

Surface Plasmon Resonance (SPR) SPR is a label-free optical technique used to monitor binding events in real-time. To study the interaction of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol with a target protein (e.g., the estrogen receptor), the following steps would be taken:

The target protein is immobilized on the surface of a sensor chip.

A solution containing 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (the analyte) is flowed over the sensor surface.

Binding between the analyte and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded on a sensorgram.

This method allows for the determination of key kinetic parameters, including the association rate (kₐ), the dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies the binding affinity.

Isothermal Titration Calorimetry (ITC) ITC is a biophysical technique that directly measures the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of a binding event in a single experiment. In a typical ITC experiment:

A solution of the target protein (e.g., estrogen receptor) is placed in the sample cell of the calorimeter.

The ligand, 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, is loaded into an injection syringe and titrated into the sample cell in small increments.

Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured.

By analyzing the resulting data, researchers can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides deep insight into the nature of the binding forces driving the interaction.

Future Directions and Emerging Research Avenues

Development of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol as a Chemical Probe for Biological Systems

The established connection of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol to the estrogen receptor (ER) provides a strong rationale for its development as a sophisticated chemical probe to unravel complex biological processes. bohrium.comnih.gov By serving as a foundational structure, this indole (B1671886) can be strategically modified to create tools for studying ER dynamics, localization, and interactions within living systems.

One promising avenue is the creation of tethered ligands . These are molecules where the core pharmacophore, in this case, the 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol moiety, is connected via a flexible linker to another functional unit. pnas.orgnih.govnih.gov This "tether" can be attached to various entities, such as fluorescent dyes, affinity tags, or solid supports, without significantly compromising the ligand's binding affinity for the ER. nih.gov The development of such probes would enable researchers to:

Visualize Receptor Dynamics: By attaching a fluorescent reporter, the movement and localization of the ER within cells can be tracked in real-time using advanced microscopy techniques. nih.govmolbiolcell.org This can provide invaluable insights into how the receptor traffics between different cellular compartments in response to various stimuli.

Isolate and Identify Interacting Partners: Tethering the indole to an affinity tag would allow for the purification of ER-ligand complexes, facilitating the identification of proteins and other molecules that interact with the receptor. This is crucial for understanding the broader signaling networks in which the ER participates.

Develop High-Throughput Screening Assays: Immobilizing the tethered ligand on a solid support can be used to create robust platforms for screening large libraries of compounds for their ability to bind to the ER. jst.go.jp

Furthermore, the inherent fluorescence of some indole derivatives suggests that modifications to the 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold itself could yield intrinsic fluorescent probes, eliminating the need for an external fluorophore. sfb765.de

Novel Synthetic Strategies for Enhancing Molecular Diversity

To fully explore the therapeutic and diagnostic potential of the 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold, the development of novel and efficient synthetic strategies to generate a diverse library of analogues is paramount. Drawing from the broader field of indole synthesis, several modern methodologies can be applied and adapted. rsc.orgresearchgate.netyoutube.com

Diversity-oriented synthesis (DOS) is a particularly relevant approach that aims to rapidly generate a collection of structurally diverse molecules from a common starting material. nih.gov By applying a series of branching reaction pathways, a wide range of analogues of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol can be created, each with unique substitutions and stereochemical arrangements.

Key synthetic transformations that can be employed to enhance the molecular diversity of this indole scaffold include:

C-H Functionalization: This powerful technique allows for the direct modification of carbon-hydrogen bonds on the indole ring system, enabling the introduction of a wide array of functional groups at positions that are otherwise difficult to access. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be utilized to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, and vinyl groups.

Multi-component Reactions: These reactions, where three or more starting materials are combined in a single step to form a complex product, offer a highly efficient route to generate diverse indole derivatives. nih.govresearchgate.net

The following table outlines potential synthetic strategies for diversifying the 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold:

| Synthetic Strategy | Description | Potential Modifications to 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol |

| N-Alkylation/Arylation | Introduction of substituents at the N-1 position of the indole ring. | Attachment of alkyl chains, aryl groups, or functionalized tethers. |

| C-3 Functionalization | Modification of the methyl group at the C-3 position. | Introduction of different alkyl or aryl groups, or conversion to other functional groups. |

| Aromatic Ring Substitution | Introduction of substituents on the phenyl or indole benzene (B151609) rings. | Halogenation, nitration, or other electrophilic aromatic substitution reactions. |

| Annulation Reactions | Fusion of additional rings onto the indole scaffold. | Creation of polycyclic indole derivatives with novel three-dimensional shapes. |

These synthetic endeavors will provide a rich library of compounds for structure-activity relationship (SAR) studies, aiding in the identification of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govlouisville.eduresearchgate.netnih.govyoutube.com

Computational Design of Next-Generation Indole Scaffolds with Tuned Mechanisms of Action

Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict and rationalize the interactions between a ligand and its biological target at the atomic level. nih.govh-its.orgmdpi.comvu.nl For 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol and its derivatives, computational approaches can guide the design of next-generation scaffolds with finely tuned mechanisms of action towards the estrogen receptor.

Molecular docking simulations can predict the preferred binding orientation of novel indole analogues within the ligand-binding pocket of the ER. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. h-its.orgvu.nlnih.gov These simulations can reveal:

Key Binding Interactions: Identification of the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding pocket.

Conformational Changes: Understanding how the binding of different ligands induces subtle changes in the conformation of the ER, which can dictate whether the ligand acts as an agonist or an antagonist.

Water-Mediated Interactions: Elucidating the role of water molecules in mediating the interaction between the ligand and the receptor.

By combining these computational techniques with experimental data, a detailed structure-activity relationship (SAR) can be established. nih.govlouisville.eduresearchgate.netnih.govyoutube.com This knowledge can then be used to rationally design new 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol derivatives with specific properties, such as enhanced selectivity for ER subtypes (ERα vs. ERβ) or a desired agonist/antagonist profile.

The following table summarizes the key amino acid residues in the estrogen receptor ligand-binding domain that are often involved in interactions with ligands, and which would be a focus of computational studies on 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol derivatives.

| Amino Acid Residue | Typical Interaction | Relevance for Design |

| Arg394 | Hydrogen bonding with phenolic hydroxyl groups. | Crucial for anchoring the ligand in the binding pocket. |

| Glu353 | Hydrogen bonding with phenolic hydroxyl groups. | Works in concert with Arg394 to secure the ligand. |

| His524 | Hydrogen bonding with hydroxyl groups. | Can influence the orientation and specificity of the ligand. |

| Hydrophobic Pocket Residues | Van der Waals interactions with the indole and phenyl rings. | Determines the overall shape complementarity and binding affinity. |

Exploration of Non-Biological Applications for the Indole Scaffold (e.g., materials science, catalysis, if applicable to similar indole compounds)

Beyond its biological significance, the indole scaffold possesses electronic and structural properties that make it an attractive building block for applications in materials science and catalysis. mdpi.com While research in this area for 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol is still in its infancy, the known properties of other indole derivatives provide a strong indication of its potential.

In materials science , indole-containing polymers have shown promise in the development of organic light-emitting diodes (OLEDs) . rsc.orgresearchgate.netrsc.org The electron-rich nature of the indole ring can facilitate charge transport, a key property for efficient light emission. By polymerizing derivatives of 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, it may be possible to create novel materials with tailored photophysical properties for use in displays and solid-state lighting. The synthesis of indole-based functional polymers with well-defined structures has been demonstrated, opening the door for the creation of materials with specific electronic and optical characteristics. rsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net

The following table outlines potential non-biological applications for the 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol scaffold based on the properties of similar indole compounds.

| Field | Potential Application | Relevant Properties of the Indole Scaffold |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Electron-rich aromatic system, potential for polymerization, tunable photophysical properties. |

| Catalysis | Homogeneous and Heterogeneous Catalysis | Ability to coordinate with metal centers, potential for creating chiral ligands for asymmetric catalysis. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol?

The core structure is typically synthesized via the Fischer indole synthesis , which involves cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For derivatives, N-alkylation or N-benzylation is used to introduce substituents at the indole nitrogen. For example, in the synthesis of bazedoxifene (a derivative), the 1-position of the indole is functionalized with a benzyl group containing a hexahydroazepine-ethoxy side chain . Key steps include protecting the hydroxyl groups during synthesis to prevent undesired side reactions. Analytical validation (e.g., NMR, HPLC) is critical to confirm purity and regioselectivity .

Advanced: How do structural modifications of this scaffold influence its dual activity as a hyaluronidase inhibitor and estrogen receptor modulator?

Modifications at the N1-position (e.g., alkylation or benzylation) significantly impact both activities:

- Lipophilicity : Longer alkyl chains enhance hyaluronidase inhibition but increase plasma protein binding, reducing bioavailability .

- Anti-estrogenic activity : Bulky substituents (e.g., benzyl groups with azepine moieties) improve binding to estrogen receptors (ERα/ERβ) by mimicking endogenous estrogens .

Methodologically, dual-activity studies require:- In vitro assays : ER-binding assays (competitive radioligand displacement) and hyaluronidase inhibition (colorimetric substrate cleavage).

- Computational modeling : Docking studies to predict interactions with ER and SagHyal4755 (streptococcal hyaluronidase) .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

- 1H/13C NMR : To confirm regiochemistry of substituents (e.g., distinguishing between 3-methyl and 5-hydroxyl groups) .

- HPLC-MS : For purity assessment and metabolite identification (e.g., hydroxylated or glucuronidated products) .

- X-ray crystallography : To resolve ambiguous stereochemistry in complex derivatives .

Advanced: How can researchers address contradictory data between in vitro potency and in vivo efficacy for derivatives?

- Metabolic stability assays : Use human liver microsomes (HLMs) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Plasma protein binding studies : Equilibrium dialysis or ultrafiltration to assess free drug concentration .

- Pharmacokinetic modeling : Correlate in vitro IC50 values with in vivo exposure (AUC, Cmax) to adjust dosing regimens .

Basic: What are the primary pharmacological targets of derivatives of this scaffold?

- Estrogen receptors (ERα/ERβ) : As a selective estrogen receptor modulator (SERM), derivatives like bazedoxifene antagonize ER in breast tissue while agonizing it in bone .

- Streptococcal hyaluronidase (SagHyal4755) : Inhibitors derived from this scaffold block bacterial hyaluronidase, reducing virulence in infections .

Advanced: How can computational methods optimize selectivity for hyaluronidase inhibition over ER binding?

- Structure-based drug design : Use SagHyal4755 crystal structures (PDB) to identify non-conserved binding pockets absent in ER .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with selectivity ratios (SagHyal4755 IC50 / ER-binding IC50) .

- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing N-alkyl with polar groups) .

Basic: What metabolic pathways are critical for the bioactivation or detoxification of this compound?

- Phase I metabolism : Hydroxylation at the 4-hydroxyphenyl group (CYP2C9/2C19) generates reactive quinones, requiring glutathione conjugation for detoxification .

- Phase II metabolism : Glucuronidation of the phenolic hydroxyl groups by UGT1A1/1A9 enhances solubility and excretion .

Advanced: What strategies mitigate off-target effects in dual-acting derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.